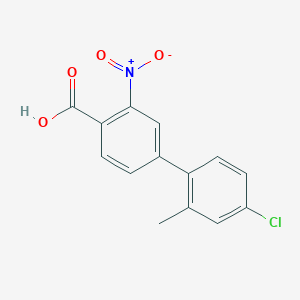
2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid, 95% (2CMMB) is an aromatic acid that is used in numerous scientific research applications. It is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. It has a melting point of 145-150°C and a boiling point of 288°C. It is a versatile reagent and can be used in a variety of reactions.
Applications De Recherche Scientifique
2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a chromogenic reagent for the detection of proteins, and as a fluorescent dye for the detection of DNA. It is also used in the synthesis of pharmaceuticals, in the production of polymers, and as a stabilizer in the production of plastics.
Mécanisme D'action
2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid, 95% acts as an inhibitor of the enzyme cytochrome P450. This enzyme is responsible for the metabolism of many drugs and other compounds. By inhibiting this enzyme, 2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid, 95% can reduce the rate of drug metabolism and increase the amount of drug that is available for absorption into the body.
Biochemical and Physiological Effects
2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, reduce oxidative stress, and reduce the production of pro-inflammatory cytokines. It has also been shown to reduce the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This can lead to increased levels of acetylcholine, which can have positive effects on memory and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid, 95% is a useful reagent for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable in storage. It is also highly soluble in a variety of solvents, making it easy to use in a variety of reactions. The main limitation of 2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid, 95% is that it has a relatively low melting point, which can make it difficult to use in certain reactions.
Orientations Futures
2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid, 95% has a variety of potential future applications. It could be used in the development of new drugs and therapies, as well as in the production of polymers and plastics. It could also be used as a fluorescent dye for the detection of DNA or as a chromogenic reagent for the detection of proteins. Additionally, it could be used as an inhibitor of cytochrome P450, which could help to reduce drug metabolism and increase the amount of drug that is available for absorption. Finally, it could be used to study the effects of inflammation, oxidative stress, and pro-inflammatory cytokines.
Méthodes De Synthèse
2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid, 95% can be synthesized by the reaction of 4-chloro-3-methylbenzoic acid and 5-methylbenzoic acid in the presence of a base catalyst. This reaction is typically carried out in an organic solvent such as ethanol or acetone at a temperature of around 70°C. The reaction is typically complete in 1-2 hours.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-3-5-12(13(7-9)15(17)18)11-4-6-14(16)10(2)8-11/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXNTFLWRJAHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690384 |
Source


|
| Record name | 4'-Chloro-3',4-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261933-44-1 |
Source


|
| Record name | 4'-Chloro-3',4-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














